1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-8(10)1-2-11-12/h1-3,5H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJYJNUNPWSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC2=CC(=CS2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the bromothiophene intermediate: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the pyrazole ring: The bromothiophene intermediate is then reacted with a suitable pyrazole precursor, such as 5-aminopyrazole, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and reduction reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form corresponding hydrazines.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as potassium carbonate.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Utilize palladium catalysts and boronic acids or alkenes under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine have been studied for their ability to inhibit specific cancer cell lines. The incorporation of the bromothiophene moiety enhances biological activity through improved interaction with cellular targets .
- Inhibition of Kinases :
- Anti-inflammatory Properties :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. The incorporation of the pyrazole unit can enhance charge transport properties, making these compounds valuable in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
- Sensors :
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between appropriate thiophene derivatives and pyrazole amines under controlled conditions. Various synthetic routes have been documented, showcasing yields and purity levels that are critical for further applications.
Synthesis Example:
A common synthesis route involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction between thiophene carboxylic acids and pyrazole amines, yielding high-purity products suitable for biological testing .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Pyrazole Derivatives
Key Observations :
- Methylene vs. Direct Bonding : The methylene bridge in the target compound may increase steric flexibility compared to direct thiophene-pyrazole bonds (e.g., MK51), affecting binding to biological targets .
Brominated Aryl Pyrazole Derivatives
Key Observations :
- Halogen Synergy: Bromine and chlorine in aryl groups (e.g., ) may enhance lipophilicity and target affinity compared to non-halogenated analogs.
- Azo vs. Methyl Bridging : The target compound’s methyl bridge likely offers greater stability than azo-linked derivatives (e.g., ), which are prone to photodegradation.
Kinase Inhibitors with Pyrazole Cores
Biological Activity
1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, highlighting its applications in pharmacology.
IUPAC Name: this compound
CAS Number: 1249951-34-5
Molecular Formula: C₈H₈BrN₃S
Molecular Weight: 258.14 g/mol
Physical Form: Powder
Purity: ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of bromothiophene derivatives with pyrazole amines. Various protocols have been explored to optimize yield and purity, often utilizing catalysts like TiCl₄ or DMAP in organic solvents such as pyridine or dioxane .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values often below 25 μM .
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HepG2 | <25 |
| 2 | MCF-7 | <25 |
| 3 | PC-3 | >50 |
| 4 | HCT116 | >50 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Related pyrazole derivatives have exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity .
Table 2: Antibacterial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | S. aureus | 14–17 |
| B | B. subtilis | 15–18 |
| C | E. coli | 10–13 |
| D | Pseudomonas aeruginosa | Moderate |
Case Studies
A notable study published in MDPI highlighted the synthesis and biological evaluation of thiophene-linked pyrazole derivatives, including those similar to our compound of interest . The results indicated that modifications at the thiophene ring significantly enhanced the anticancer and antibacterial activities.
Another investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives, revealing that halogen substitutions at specific positions could optimize biological activity. The presence of a bromine atom at the thiophene ring was found to be particularly beneficial for enhancing both anticancer and antibacterial efficacy .
Q & A
Basic: What synthetic methodologies are commonly employed for 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine?
The synthesis typically involves nucleophilic substitution or condensation reactions to introduce the bromothiophene and pyrazole moieties. For example:
- Microwave-assisted synthesis (e.g., reactions between 4-bromothiophene derivatives and pyrazole precursors under controlled conditions) can improve reaction efficiency and yield .
- Mannich-type reactions or alkylation of pyrazole-5-amine with 4-bromo-2-thiophenemethyl halides are also viable, often using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
- Purification methods include column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Basic: How is the structural characterization of this compound performed?
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and packing arrangements (e.g., SHELXL refinement software ).
- Spectroscopic techniques :
- High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced: How can computational modeling predict the biological targets of this compound?
- Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess binding affinity to receptors like GPCRs or enzymes. For instance, pyrazole derivatives have shown interactions with cannabinoid receptors .
- QSAR models correlate structural features (e.g., bromine’s electronegativity, pyrazole ring planarity) with activity, guiding lead optimization .
- MD simulations evaluate stability of ligand-receptor complexes over time .
Advanced: What strategies mitigate low yields in the alkylation step during synthesis?
- Solvent optimization : Use DMF or THF to enhance solubility of intermediates .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction kinetics .
- Temperature control : Microwave irradiation (80–120°C) reduces side reactions compared to conventional heating .
- Protecting groups : Temporarily block the pyrazole amine to prevent undesired side alkylation .
Advanced: How do structural modifications influence the compound’s bioactivity?
- Bromine substitution : The 4-bromo group on thiophene enhances halogen bonding with target proteins, improving binding specificity .
- Pyrazole N-substitution : Bulky groups (e.g., methyl) can sterically hinder off-target interactions .
- Amine functionalization : Converting -NH₂ to -NHAc modulates solubility and metabolic stability .
Basic: What assays evaluate the compound’s antifungal or receptor-modulating activity?
- Antifungal assays :
- Receptor activity :
Advanced: How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS : Monitors degradation products (e.g., debromination or hydrolysis of the thiophene ring) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability up to 300°C .
Advanced: What crystallographic challenges arise during SCXRD analysis?
- Crystal twinning : Common in brominated compounds; addressed using TWINABS or data reprocessing in SHELX .
- Disorder in the thiophene ring : Resolved via anisotropic refinement and constraints .
- Weak diffraction : Optimize crystal growth using vapor diffusion (e.g., pentane/ether) .
Basic: What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .
- Storage : Inert atmosphere (argon), desiccated at -20°C to prevent bromine displacement .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to bromothiophene’s reactivity .
Advanced: How can SAR studies guide the design of analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
